(4-(4-Chlorophenyl)thiazol-2-yl)methanol

説明

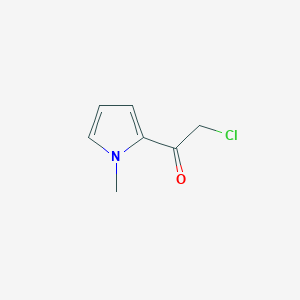

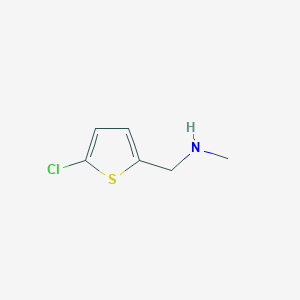

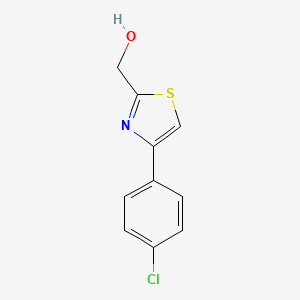

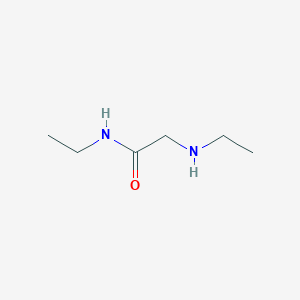

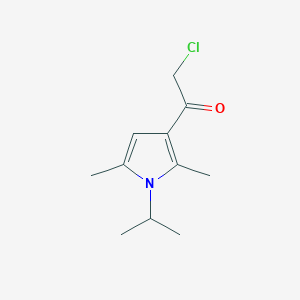

“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a chemical compound with the empirical formula C10H8ClNOS. It has a molecular weight of 225.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of “(4-(4-Chlorophenyl)thiazol-2-yl)methanol” can be represented by the SMILES stringClC1=CC=C(C=C1)C2=CSC(CO)=N2 . The InChI representation is 1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 . Physical And Chemical Properties Analysis

“(4-(4-Chlorophenyl)thiazol-2-yl)methanol” is a solid compound . Its exact physical and chemical properties are not specified in the retrieved papers.科学的研究の応用

Synthesis and Characterization

(4-(4-Chlorophenyl)thiazol-2-yl)methanol and its derivatives are primarily involved in the synthesis and characterization of novel compounds. Shahana and Yardily (2020) synthesized novel compounds including (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its chlorophenyl derivative, characterized by various spectroscopic methods. The study involved detailed density functional theory (DFT) calculations to investigate molecular structure, bonding features, and vibrational wave numbers. These processes were crucial for understanding the structural changes due to electron withdrawing groups and analyzing atomic charges, thermodynamic stability, and reactivity. The antibacterial activity of the compound was also studied through molecular docking, highlighting its potential in biomedical applications (Shahana & Yardily, 2020).

Antimicrobial and Antiviral Properties

Several studies have focused on the antimicrobial and antiviral properties of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. For instance, Kubba and Rahim (2018) synthesized 2-amino-4-(4-chlorophenyl)-1,3-thiazole derivatives and evaluated their antimicrobial activity against various bacterial and fungal strains. The derivatives showed moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against Candida species. The study also included DFT calculations to assess thermodynamic parameters, highlighting the integration of computational and empirical methods in evaluating compound efficacy (Kubba & Rahim, 2018).

Molecular Docking and Quantum Chemical Calculations

Molecular docking and quantum chemical calculations are key techniques used in the study of (4-(4-Chlorophenyl)thiazol-2-yl)methanol derivatives. Viji et al. (2020) conducted a study on 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, utilizing DFT calculations and molecular docking to understand the biological effects of the compound. This study highlights the importance of computational methods in predicting molecular interactions and biological activity (Viji et al., 2020).

Safety And Hazards

特性

IUPAC Name |

[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICGABWUJKMBEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(4-Chlorophenyl)thiazol-2-yl)methanol | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B1349701.png)

![2-Chloro-1-[4-(4-methoxy-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B1349708.png)